5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole
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Overview
Description
5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole is a complex organic compound that features a benzothiazole moiety linked to an oxazole ring through a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with aldehydes under acidic conditions.
Formation of Oxazole Ring: The oxazole ring is often synthesized via the cyclization of α-haloketones with amides or nitriles.
Thioether Linkage Formation: The final step involves the nucleophilic substitution reaction between the benzothiazole thiol and the oxazole derivative to form the thioether linkage.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and oxazole derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its benzothiazole moiety.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies involving enzyme inhibition and molecular docking to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of 5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiazole: Similar in structure but lacks the oxazole ring and thioether linkage.
4-Tosyloxazole: Contains the oxazole ring and tosyl group but lacks the benzothiazole moiety.
Benzothiazole-2-thiol: Contains the benzothiazole and thiol group but lacks the oxazole ring.
Uniqueness
5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole is unique due to its combination of benzothiazole, oxazole, and thioether functionalities, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-ylsulfanyl)-4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3S3/c1-15-11-13-17(14-12-15)31(26,27)21-22(28-20(25-21)16-7-3-2-4-8-16)30-23-24-18-9-5-6-10-19(18)29-23/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAOKUJIONTGFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)SC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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